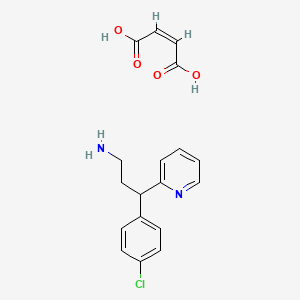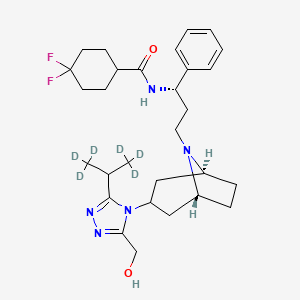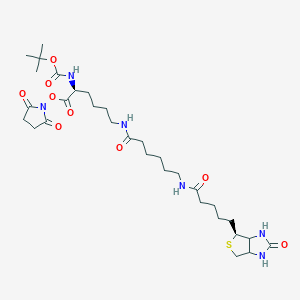
2-(1-Benzylindol-5-YL)-N-methylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzylindol-5-YL)-N-methylethenesulfonamide, also known as BIMS, is a chemical compound that has gained significant attention in recent years due to its potential for scientific research. This compound is a derivative of indole, a heterocyclic organic compound, and has been synthesized using various methods. BIMS has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of scientific research.
Scientific Research Applications
Photodynamic Therapy Applications
- A study by Pişkin, Canpolat, & Öztürk (2020) discussed the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds have high singlet oxygen quantum yield and good fluorescence properties, making them potentially useful as Type II photosensitizers in photodynamic therapy for cancer treatment.
Anti-Inflammatory and Analgesic Applications
- Research by Küçükgüzel et al. (2013) synthesized novel benzenesulfonamide derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. One compound showed promising results as a therapeutic agent without causing significant tissue damage.
COX-2 Inhibition for Treatment of Pain and Arthritis
- Hashimoto et al. (2002) developed 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 (COX-2) inhibitors. Their study Hashimoto, Imamura, Haruta, & Wakitani (2002) identified a compound, JTE-522, with potent, selective, and orally active COX-2 inhibition properties, suitable for treating rheumatoid arthritis, osteoarthritis, and acute pain.
Anticancer Activity
- A study by Karakuş et al. (2018) synthesized novel benzenesulfonamide derivatives with significant anticancer activity against human colorectal and cervix carcinoma cell lines.
Additional Studies
- Other studies have focused on synthesizing and characterizing benzenesulfonamide derivatives with potential applications in treating various forms of cancer, demonstrating antimicrobial properties, and serving as enzyme inhibitors. These include works by Żołnowska et al. (2016), Tomorowicz et al. (2020), Ruff et al. (2016), and others.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with various cellular targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific changes induced by this compound would depend on the nature of its targets and the context of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that the compound induces a range of molecular and cellular changes.
properties
IUPAC Name |
2-(1-benzylindol-5-yl)-N-methylethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-19-23(21,22)12-10-15-7-8-18-17(13-15)9-11-20(18)14-16-5-3-2-4-6-16/h2-13,19H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQXKKYAWNNJJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C=CC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697586 |
Source


|
| Record name | 2-(1-Benzyl-1H-indol-5-yl)-N-methylethene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
894351-84-9 |
Source


|
| Record name | 2-(1-Benzyl-1H-indol-5-yl)-N-methylethene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)
![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)
![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)




